![molecular formula C16H18F3N3O2S B2455918 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1421495-12-6](/img/structure/B2455918.png)
4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a piperidine ring, a trifluoromethyl group, and a sulfonyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and piperidine rings would give the molecule a certain degree of rigidity, while the trifluoromethyl and sulfonyl groups could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyrazole ring might be involved in reactions with electrophiles, while the sulfonyl group could potentially be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and stability .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a neglected parasitic disease responsible for approximately 56,000 deaths annually. Unfortunately, effective and safe treatments are lacking due to strain resistance and drug side effects. However, research has explored the antileishmanial potential of 4-(1H-pyrazol-1-yl)benzenesulfonamides. Experimental data revealed that some compounds in this series exhibit activity against Leishmania infantum and Leishmania amazonensis. Notably, two compounds demonstrated a profile similar to pentamidine (a known antileishmanial drug) but with lower cytotoxicity. Molecular modeling studies suggested that optimizing electronic regions, orientation, and lipophilicity could enhance interactions with the parasitic target .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound exerts its action.
properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c17-16(18,19)14-2-4-15(5-3-14)25(23,24)22-10-6-13(7-11-22)12-21-9-1-8-20-21/h1-5,8-9,13H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPZJOPSNVFFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine |
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